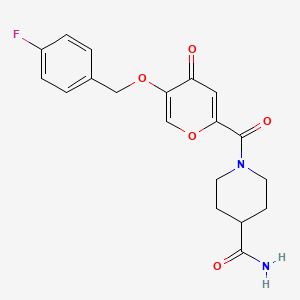

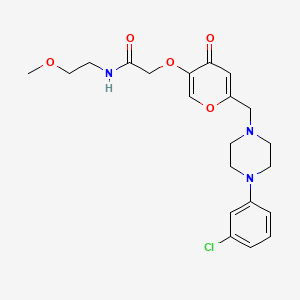

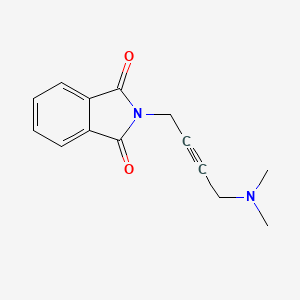

(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 4-Hydroxyphenylglycine, a non-proteogenic amino acid found in vancomycin and related glycopeptides . It also seems to have similarities with 4-Hydroxyphenylacetic acid, a chemical compound found in olive oil and beer .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2,4,6-Tris (4-hydroxyphenyl)-1,3,5-triazine have been synthesized by cyclotrimerization of 4-cyanophenol using trifluromethanesulphonic acid as a catalyst at room temperature .Scientific Research Applications

Acid-Catalyzed Ring Opening and Polymer Synthesis

(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone hydrochloride has been studied in the context of acid-catalyzed ring-opening reactions, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes. These findings highlight its potential in synthesizing complex organic compounds and polymers with specific properties, such as conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization, showcasing its application in creating electrically conductive materials (Gazizov et al., 2015).

Spectroscopic Identification and Derivatization

The compound has also been a subject of spectroscopic studies, particularly in the identification and derivatization of selected cathinones. These studies provide insights into its structural properties and potential modifications for various applications, including medicinal chemistry (Nycz et al., 2016).

Development of Novel Materials

Furthermore, research has focused on the synthesis and characterization of novel materials, such as organosoluble, thermally stable, and hydrophobic polyimides derived from (4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone hydrochloride. These materials exhibit exceptional solubility, thermal stability, and hydrophobicity, making them suitable for various industrial applications, including electronics and coatings (Huang et al., 2017).

Ratiometric pH Probe Development

The compound has been utilized in the development of ratiometric pH probes, leveraging its fluorescent properties for sensitive and selective pH measurement. This application is crucial in biochemical and environmental sensing, providing a tool for accurate pH monitoring in various contexts (Liu et al., 2017).

Electropolymerization and Optoelectronic Properties

Research into the electropolymerization of related pyrrole and thiophene functionalized monomers has explored the optoelectronic properties of the corresponding copolymers. These studies contribute to the development of materials with potential applications in electronics and optoelectronics, highlighting the versatility of (4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone hydrochloride in material science (Ak & Toppare, 2009).

Future Directions

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s worth noting that the pyrrolidine ring, a key component of this compound, is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidine derivatives have been reported to have diverse therapeutic applications, including as fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .

Result of Action

It’s worth noting that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It’s known that the design of new molecules often starts by studying the binding conformation of existing compounds, which can show excellent potency towards certain targets but may suffer from undesirable activity against others .

Properties

IUPAC Name |

(4-hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-9-5-3-8(4-6-9)11(14)10-2-1-7-12-10;/h3-6,10,12-13H,1-2,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKPBBBERLYHTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)C2=CC=C(C=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-pentylacetamide](/img/structure/B2843088.png)

amino}methyl)-N-ethylpyridin-2-amine](/img/structure/B2843098.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2843100.png)

![2-[[5-(2,5-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2843108.png)